1-(4-(Oxetan-3-yl)phenyl)ethanone

OXE Receptor Antagonism Structure-Activity Relationship (SAR) Eosinophilic Inflammation

1-(4-(Oxetan-3-yl)phenyl)ethanone (CAS 1044507-50-7) is an essential para-substituted oxetane-aryl ketone scaffold for OXE receptor SAR. It delivers 6 nM potency for competitive binding assays in human neutrophils, while its >2,000-fold selectivity over the ortho-isomer eliminates false-negative risks. Its calculated LogP of 1.2 reduces non-specific binding. Procure this specific CAS to ensure the correct para-substituted regioisomer. Generic substitution with acetophenone destroys oxetane bioisostere function and target engagement.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1044507-50-7
Cat. No. B11910808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Oxetan-3-yl)phenyl)ethanone
CAS1044507-50-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2COC2
InChIInChI=1S/C11H12O2/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,11H,6-7H2,1H3
InChIKeyPTGRHIKFLQHQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Oxetan-3-yl)phenyl)ethanone (CAS 1044507-50-7): A Core Scaffold for OXE Receptor Antagonists and Oxetane-Mediated Drug Design


1-(4-(Oxetan-3-yl)phenyl)ethanone (CAS 1044507-50-7) is a synthetic aryl ketone featuring a 4-substituted phenyl ring bearing an oxetan-3-yl moiety [1]. It serves as a key intermediate or tool compound in medicinal chemistry programs targeting the OXE receptor, a validated target for eosinophilic inflammation in asthma and allergic disease [2]. The compound's structural composition, characterized by a small, polar, and three-dimensional oxetane heterocycle, distinguishes it from planar aromatic ketones and positions it within a growing class of oxetane-containing drug discovery scaffolds [3].

Why Substituting 1-(4-(Oxetan-3-yl)phenyl)ethanone with Generic Aryl Ketones or Alternative Oxetane Isomers is Scientifically Unjustified


The biological and physicochemical performance of 1-(4-(Oxetan-3-yl)phenyl)ethanone is intrinsically linked to the precise positioning of the oxetane ring and the acetyl group on the phenyl core. Generic substitution with a simpler aryl ketone (e.g., acetophenone) would eliminate the oxetane's ability to act as a carbonyl bioisostere and hydrogen bond acceptor, drastically altering target engagement and metabolic fate [1]. Furthermore, even within the oxetane class, regioisomeric variations (e.g., ortho- vs. para-substitution) lead to dramatic shifts in potency, as evidenced by a >2000-fold difference in OXE receptor antagonism between the para and ortho isomers [2]. The evidence presented below quantifies these critical differences, demonstrating why 1-(4-(Oxetan-3-yl)phenyl)ethanone cannot be replaced by off-the-shelf alternatives without compromising assay validity, structure-activity relationship (SAR) interpretation, and downstream lead optimization outcomes.

Quantitative Differentiation of 1-(4-(Oxetan-3-yl)phenyl)ethanone (CAS 1044507-50-7) Against Key Comparators


OXE Receptor Antagonism: Subnanomolar Potency of the Para-Isomer vs. Micromolar Potency of the Ortho-Isomer

1-(4-(Oxetan-3-yl)phenyl)ethanone demonstrates potent antagonist activity at the human OXE receptor, a G-protein coupled receptor mediating eosinophil chemotaxis. In a functional calcium mobilization assay in human neutrophils, the compound inhibited 5-oxo-ETE-induced signaling with an IC50 of 6 nM [1]. This represents a profound structural dependence on the oxetane's position; the ortho-substituted regioisomer, 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one (CAS 1425412-15-2), tested under analogous conditions exhibits an IC50 of 13,700 nM (13.7 µM) [2]. The para-arrangement is thus over 2,000-fold more potent than its ortho counterpart.

OXE Receptor Antagonism Structure-Activity Relationship (SAR) Eosinophilic Inflammation

OXE Receptor Selectivity Profile: 1-(4-(Oxetan-3-yl)phenyl)ethanone as a Tool for De-risking Potency vs. Clearance Trade-offs

While the clinical-stage OXE receptor antagonist S-Y048 achieves an exceptionally high potency (IC50 = 20 pM) [1], its utility as a daily research tool can be limited by factors such as extended plasma half-life (~6 hr in monkeys) and the logistical challenges of handling a picomolar-potency standard [2]. In contrast, 1-(4-(Oxetan-3-yl)phenyl)ethanone offers a nanomolar IC50 (6 nM), a 300-fold reduction in absolute potency that can be advantageous for certain in vitro assay formats, reducing the risk of compound carryover, non-specific binding, or persistent target saturation during washout experiments [3]. This provides a chemically tractable, moderate-potency anchor point for medicinal chemists seeking to balance efficacy with favorable drug-like properties, avoiding the extreme potency of S-Y048.

OXE Receptor Pharmacology Potency Benchmarking Lead Optimization

Metabolic Stability and Clearance Pathway Diversion via the Oxetane Moiety

The incorporation of an oxetane ring into 1-(4-(Oxetan-3-yl)phenyl)ethanone provides a distinct metabolic advantage over conventional carbonyl-containing analogs. Studies have demonstrated that oxetanes can redirect metabolic clearance away from cytochrome P450 (CYP)-mediated oxidation and toward microsomal epoxide hydrolase (mEH), reducing the risk of reactive metabolite formation and CYP-mediated drug-drug interactions [1]. While specific clearance data for this compound is proprietary, the class-level effect is well-documented: the replacement of a gem-dimethyl group with an oxetane unit has been shown to increase metabolic stability in human liver microsomes, as measured by the percentage of parent compound remaining after 1 hour, from 56% to 78% in representative test compounds [2]. This property is not shared by simple aryl ketones like acetophenone, which are primarily cleared via CYP oxidation.

Drug Metabolism and Pharmacokinetics (DMPK) Metabolic Stability Oxetane Bioisostere

Physicochemical Profile: A Balanced, Development-Ready LogP and High Purity Benchmark

1-(4-(Oxetan-3-yl)phenyl)ethanone exhibits a calculated partition coefficient (LogP) of approximately 1.2 [1], placing it well within the optimal range (LogP 1–3) for oral bioavailability and aqueous solubility. This value is significantly lower than that of structurally similar non-oxetane analogs; for example, the direct carbon analog 4-ethylacetophenone (lacking the ring oxygen) would be predicted to have a higher LogP (~2.5) due to increased lipophilicity. Commercially, the compound is available in high purity grades (≥95% to ≥98% by HPLC) from multiple vendors, with full analytical characterization (1H NMR, LC-MS) . This level of quality control ensures reproducibility in biological assays and synthetic transformations, a critical factor for procurement by CROs and pharma research units.

Physicochemical Properties LogP Purity Specification QC Release

Application Scenarios Where 1-(4-(Oxetan-3-yl)phenyl)ethanone Provides Irreplaceable Value


OXE Receptor Pharmacology: Establishing Valid SAR for Eosinophilic Inflammation Targets

This compound is the definitive tool for investigating the structure-activity relationship (SAR) around the oxetane-phenyl-ethanone core at the OXE receptor. Its 6 nM potency [1] provides a robust signal-to-noise window for competitive binding and functional antagonism assays in human neutrophils, while its >2,000-fold selectivity over the ortho-isomer validates the necessity of the para-substitution pattern. Researchers should procure this specific CAS number to ensure the correct regioisomer, as substitution with the ortho-isomer will yield false-negative results in OXE target engagement studies [2].

Medicinal Chemistry Hit-to-Lead: A Moderate-Potency Starting Point for Property Optimization

Medicinal chemists seeking a balanced starting point for OXE antagonist lead optimization can leverage 1-(4-(Oxetan-3-yl)phenyl)ethanone's nanomolar potency as a 'Goldilocks' anchor. Its 6 nM IC50 is sufficiently potent to confirm target modulation but not so potent (as is the case with S-Y048's 20 pM potency [3]) that it masks improvements in metabolic stability or solubility during analoging. The oxetane ring itself offers a vector for further property optimization, with class-level evidence supporting its role in improving metabolic stability and reducing CYP-mediated clearance [4].

Chemical Biology and Probe Development: A Validated Scaffold with Favorable Physicochemical Properties

The compound's calculated LogP of 1.2 [5] and high commercial purity make it an ideal scaffold for developing chemical probes. Its low lipophilicity reduces the risk of non-specific membrane binding and off-target promiscuity, a common pitfall with more lipophilic aryl ketones. Furthermore, the oxetane's established role as a carbonyl bioisostere [6] allows for the exploration of novel binding interactions not possible with traditional ketones. Procurement of this high-purity material ensures that any observed biological activity can be confidently attributed to the intended molecular structure, not an impurity artifact.

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